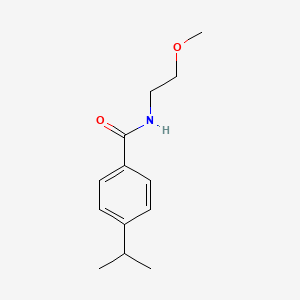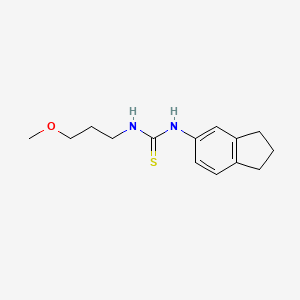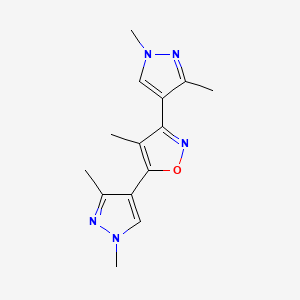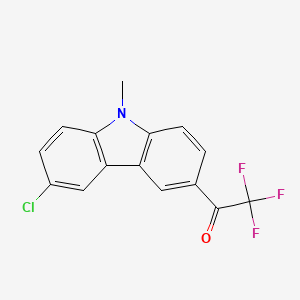![molecular formula C22H27N3O3 B4843281 4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine](/img/structure/B4843281.png)
4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine
Descripción general
Descripción
4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine, also known as MMPIP, is a compound that has been extensively studied for its potential use in treating various neurological disorders.
Aplicaciones Científicas De Investigación
4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine has been extensively studied for its potential use in treating various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release and neuronal excitability.
Mecanismo De Acción
4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine acts as a selective antagonist of mGluR7, which is a G protein-coupled receptor that is primarily expressed in the presynaptic terminals of neurons. By blocking the activation of mGluR7, 4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine reduces the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This leads to a decrease in neuronal excitability and can help to alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine are primarily related to its action as an mGluR7 antagonist. By reducing the release of glutamate, 4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine can help to regulate neurotransmitter levels in the brain and reduce neuronal excitability. This can lead to a reduction in anxiety and depression symptoms, as well as improvements in cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine in lab experiments is its specificity for mGluR7, which allows for more targeted research on the role of this receptor in neurological disorders. However, one limitation is that 4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine may not be effective in all cases, as there may be other factors involved in the development and progression of these disorders.
Direcciones Futuras
There are several future directions for research on 4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine and its potential use in treating neurological disorders. One area of focus could be on developing more potent and selective mGluR7 antagonists that can be used in clinical trials. Another direction could be to investigate the potential use of 4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine in combination with other drugs or therapies to enhance its effectiveness. Finally, research could be conducted to better understand the underlying mechanisms of neurological disorders and how 4-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine and other drugs can be used to target these mechanisms.
Propiedades
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(4-morpholin-4-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-27-21-5-3-2-4-20(21)24-10-12-25(13-11-24)22(26)18-6-8-19(9-7-18)23-14-16-28-17-15-23/h2-9H,10-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWAFPJWUMSBIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methoxyphenyl)piperazin-1-yl][4-(morpholin-4-yl)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4843202.png)
![N-(4-methoxyphenyl)-2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4843218.png)

![2-[1-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-9-(difluoromethyl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4843230.png)
![6-amino-4-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4843243.png)

![1-(3-fluorobenzoyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4843260.png)
![N-(3-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4843268.png)

![3-[(3-nitrobenzyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B4843272.png)

![dimethyl 2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4843287.png)

![N-({2-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]hydrazino}carbonothioyl)-9H-xanthene-9-carboxamide](/img/structure/B4843297.png)